4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate
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Overview
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate is a complex organic compound with the molecular formula C19H12N2O5S and a molecular weight of 380.37
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidin-2-ylsulfanylmethyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Benzofuran Carboxylate Moiety: This can be synthesized through esterification reactions.
Industrial Production Methods
Industrial production methods for such complex organic compounds typically involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness, safety, and environmental compliance. Specific details for this compound’s industrial production are not available.
Chemical Reactions Analysis
Types of Reactions
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- [4-Oxo-6-(pyrimidin-2-ylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate
- [4-Oxo-6-(pyrimidin-2-ylthio)pyran-3-yl] 1-benzofuran-2-carboxylate
Uniqueness
The uniqueness of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate lies in its specific structural features, such as the pyrimidin-2-ylsulfanylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c22-14-9-13(11-27-19-20-6-3-7-21-19)24-10-17(14)26-18(23)16-8-12-4-1-2-5-15(12)25-16/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGBAFNEOLGWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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